molecular formula C7H4N2O2S B1296503 5-Nitrobenzothiazole CAS No. 2942-07-6

5-Nitrobenzothiazole

Cat. No.: B1296503
CAS No.: 2942-07-6
M. Wt: 180.19 g/mol
InChI Key: AEUQLELVLDMMKB-UHFFFAOYSA-N
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Description

5-Nitrobenzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₄N₂O₂S. It is known for its diverse applications in the fields of pharmaceuticals and agrochemicals . The compound consists of a benzene ring fused to a thiazole ring, with a nitro group attached to the benzene ring. This structure imparts unique chemical and physical properties to this compound, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzothiazole typically involves the nitration of benzothiazole. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is becoming increasingly common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrobenzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitrobenzothiazole involves its interaction with various molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrobenzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in various chemical reactions and contributes to its potential as a bioactive molecule .

Properties

IUPAC Name

5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUQLELVLDMMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325441
Record name 5-Nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-07-6
Record name 2942-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 1-chloro-2,4-dinitrobenzene and 20.26 g of N,N-dimethylthioformamide is heated to 60° C. for 3 hours. The resulting solid is suspended in 25 mL of xylene and the mixture is heated to reflux for 4 hours. The mixture is allowed to cool to room temperature and 15 mL of ethanol are added. The resulting suspension is filtered, and the brown solid is washed with a minimum amount of ethanol. The solid is dissolved in 120 mL of ethanol, heated to boiling, and filtered hot to remove trace solids. After reduction of the volume to about 100 mL, the solution is allowed to stand overnight at room temperature. The resulting solid is filtered and washed with ethanol to provide 4.68 g of 5-nitrobenzothiazole as reddish-brown needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of formamide from Step 1 (5.83 g, 23.8 mmol) and sodium sulfide nonahydrate (8.60 g, 35.8 mmol) in EtOH (120 ml) was heated to reflux for 2 h under nitrogen. After this time the reaction was cooled to RT then poured into cold water (600 ml). The resulting solution was cooled in an ice bath and acidified to pH 1 with 37% HCl. The solution was cooled in an ice bath for a further 1 h, during which time an orange precipitate formed. This solid was isolated by filtration and dried under vacuum to afford 5-nitrobenzothiazole as an orange solid (2.28 g). The above filtrate was extracted with EtOAc (3×200 ml), and the combined organic extracts dried over Na2SO4, filtered and concentrated under vacuum to afford additional 5-nitrobenzothiazole (0.89 g) as an orange solid. NMR and TLC analysis indicated that both crops of product were identical; the combined yield was 3.17 g. 1H NMR (CDCl3) δ 9.19 (s, 1H), 9.02 (d, 1H), 8.35 (dd, 1H), 8.12 (d, 1H); 13C NMR (CDCl3) δ 157.3, 153.1, 147.0, 140.2, 122.5, 120.1, 119.3. MS (ESI+) for m/z 181 [M+H]+.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Nitrobenzothiazole in studying cadmium uptake in plants?

A1: While this compound itself is not directly involved in cadmium uptake in plants, its derivative, this compound coumarin (BTC-5N), acts as a fluorescent probe. [] BTC-5N binds to cadmium ions, enabling researchers to visualize and analyze the cellular distribution of cadmium within plant cells. This helps in understanding the mechanisms of cadmium uptake, transport, and detoxification in plants, particularly in the context of phytochelatin (PC)-mediated tolerance. []

Q2: Can you elaborate on the selectivity of this compound coumarin (BTC-5N) as a fluorescent probe for metal ions?

A3: BTC-5N demonstrates a high affinity for Cadmium (Cd2+), making it a valuable tool for studying Cd2+ dynamics in biological systems. [] While it can bind other metal ions like Manganese (Mn2+), Calcium (Ca2+), and Strontium (Sr2+), its effectiveness in detecting these ions is lower compared to Cd2+. [] This selectivity makes BTC-5N a powerful tool for studying cadmium-specific processes, such as its role in triggering exocytosis in certain cell types. []

Q3: Are there any documented environmental impacts associated with this compound or its derivatives?

A4: Currently, the provided research papers do not offer specific information regarding the environmental impact or degradation pathways of this compound or its derivatives like BTC-5N. [, , ] Given the increasing use of such compounds in biological research, further investigation into their environmental fate, persistence, and potential ecotoxicological effects is crucial.

Q4: Has this compound been investigated for potential applications beyond its role as a chemical intermediate and fluorescent probe precursor?

A5: The provided research primarily focuses on the use of this compound as a precursor for synthesizing fluorescent probes like BTC-5N and its role in understanding nitration reactions. [, , ] There is no mention of exploring its application in other domains like medicinal chemistry, material science, or catalysis. This suggests potential avenues for future research to investigate its properties and potential applications in diverse fields.

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